2-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3H-isoindol-1-one
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Overview
Description
2-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3H-isoindol-1-one is a member of isoindoles.
Scientific Research Applications
Pharmacological Profile
The compound "2-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3H-isoindol-1-one" shares structural similarities with the class of compounds known as benzodiazepines and benzothiazepines, which have diverse bioactivities. Benzothiazepine derivatives are specifically recognized for their pharmacological relevance, exhibiting a range of biological activities such as vasodilatory, tranquilizing, antidepressant, antihypertensive, and calcium channel blocking properties (Dighe et al., 2015). The structural intricacies of these compounds, including the benzodioxolylmethyl and dihydrobenzodioxinylamino groups, might contribute to their interaction with various biological targets, rendering them significant in drug discovery and lead optimization processes.
Synthetic Relevance
The synthetic landscape of benzodiazepines, which might be structurally and functionally related to the compound , has seen extensive research and development. Compounds like 1,4- and 1,5-benzodiazepines, notable for their roles in biological activities such as anticonvulsion, anti-anxiety, and hypnotic effects, are crucial in the pharmaceutical industry. Researchers have devoted significant effort to developing broad, valuable, and significant approaches for their synthesis, making these moieties fundamental in the realm of medicinal chemistry (Teli et al., 2023).
Properties
Molecular Formula |
C24H20N2O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3H-isoindol-1-one |
InChI |
InChI=1S/C24H20N2O5/c27-24-18-4-2-1-3-17(18)23(25-16-6-8-19-22(12-16)29-10-9-28-19)26(24)13-15-5-7-20-21(11-15)31-14-30-20/h1-8,11-12,23,25H,9-10,13-14H2 |
InChI Key |
CAJQOVPEDOVOOP-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3C4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3C4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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